molecular formula C9H18ClNO2 B6616137 rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride, cis CAS No. 1033755-85-9

rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride, cis

Cat. No. B6616137
CAS RN: 1033755-85-9
M. Wt: 207.70 g/mol
InChI Key: SMNUAZMZZBVMOJ-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride, cis (rac-MeAChHCl) is an organic compound that has a wide variety of uses in the scientific community. It is a chiral molecule that is used as a building block for the synthesis of other compounds, as well as for its scientific research applications. Rac-MeAChHCl is also used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Rac-MeAChHCl is used in a variety of scientific research applications, including the study of proteins and enzymes, the synthesis of peptides, and the study of cell signaling pathways. It is also used in the study of drug metabolism, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

Rac-MeAChHCl acts as an agonist at muscarinic acetylcholine receptors, which are proteins located on the surface of cells that are involved in cell signaling. When the molecule binds to the receptor, it causes the receptor to become activated, which triggers a cascade of events inside the cell. This cascade of events can lead to changes in the cells’ physiology, such as the release of hormones or neurotransmitters.
Biochemical and Physiological Effects
Rac-MeAChHCl has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to have an effect on the release of hormones, such as epinephrine, and neurotransmitters, such as serotonin.

Advantages and Limitations for Lab Experiments

Rac-MeAChHCl is a useful molecule for laboratory experiments, as it is relatively easy to synthesize, and it has a wide variety of applications. However, it can be difficult to obtain pure rac-MeAChHCl, as it tends to form impurities during synthesis.

Future Directions

There are a number of potential future directions for the use of rac-MeAChHCl in scientific research. It could be used to develop new drugs that target muscarinic acetylcholine receptors, as well as to study the effects of different drugs on the receptor. It could also be used to study the effects of different drugs on other receptors, such as serotonin receptors. Additionally, it could be used to study the effects of different drugs on biochemical and physiological processes, such as the release of hormones and neurotransmitters. Finally, it could be used to study the effects of different drugs on the metabolism of other drugs, as well as the effects of different drugs on the synthesis of peptides.

Synthesis Methods

Rac-MeAChHCl is synthesized by the reaction of 2-amino cycloheptane-1-carboxylic acid with methyl chloride in the presence of a catalyst, such as an acid or a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is usually between 0 and 100°C. The reaction product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

methyl (1R,2S)-2-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUAZMZZBVMOJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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